ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate
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Overview
Description
Ethyl 2-[(1S,4R)-bicyclo[221]heptan-2-yl]acetate is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often catalyzed by a Lewis acid . The resulting bicyclic compound is then esterified to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique structural properties
Mechanism of Action
The mechanism of action of ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester group can undergo hydrolysis, releasing the active bicyclic compound that interacts with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure but differ in functional groups attached to the core.
Ethyl acetate derivatives: These compounds have similar ester functional groups but differ in the carbon skeleton.
Uniqueness
Ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate is unique due to its combination of a bicyclic structure and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3/t8-,9+,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDAVPVPASYDM-ZDGBYWQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C[C@@H]2CC[C@H]1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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